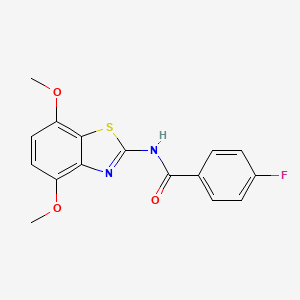

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEILDJVORSGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent methoxylation and fluorobenzamide coupling.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions, particularly at the fluorobenzamide moiety, can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a probe to study biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Wirkmechanismus

The mechanism by which N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

- N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (ZINC100908645) This compound () shares the 4,7-dimethoxy benzothiazole backbone but introduces a 3-methyl group and exists in a ylidene (imine-like) tautomeric form. The ylidene structure may also influence tautomeric equilibria, affecting reactivity in synthesis or interactions with biological targets .

- Sulfonyl- and Triazole-Containing Analogs () While structurally distinct, sulfonylbenzamide-triazole hybrids (e.g., compounds [7–9] in ) share functional groups (fluorophenyl, sulfonyl) that modulate electronic properties. For example, the 2,4-difluorophenyl group in these analogs enhances lipophilicity and may improve membrane permeability.

Pharmacological Potential

- Comparison with If Channel Inhibitors references a tetrahydroisoquinoline-based compound with a 4-fluorobenzamide group acting as an If current channel inhibitor. While structurally distinct, the shared fluorobenzamide motif suggests that the target compound may also exhibit ion channel modulation, warranting further electrophysiological studies .

Role of Methoxy and Fluorine Substituents Methoxy groups in the target compound enhance solubility via polar interactions, whereas fluorine in the benzamide moiety balances hydrophobicity. In contrast, halogenated analogs in (e.g., bromo or chloro substituents) prioritize lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biologische Aktivität

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, drawing on a variety of research studies and findings.

Synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 4,7-dimethoxy-1,3-benzothiazole in the presence of a suitable base. The reaction conditions can significantly affect the yield and purity of the final product. For instance, using solvents like dichloromethane or acetonitrile under controlled temperatures can optimize the reaction efficiency.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Fluorobenzoyl chloride + 4,7-dimethoxy-1,3-benzothiazole | Base (e.g., triethylamine), solvent (DCM) | 75% |

| 2 | Purification via column chromatography | Ethyl acetate/hexanes | >90% purity |

Anti-inflammatory Activity

Research indicates that compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide exhibit significant anti-inflammatory properties. For example, studies on related benzothiazole derivatives have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.

Case Study: Inhibition of NF-κB Pathway

A study demonstrated that a benzothiazole derivative inhibited the NF-κB signaling pathway in RAW264.7 macrophage cells. This inhibition led to a decrease in nitric oxide production and reduced expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Properties

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide has also been investigated for its anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis via caspase activation |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest in G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

The biological activity of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By suppressing the NF-κB pathway, the compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Regulation : It affects cell cycle progression by interfering with cyclin-dependent kinases (CDKs), thus halting cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.